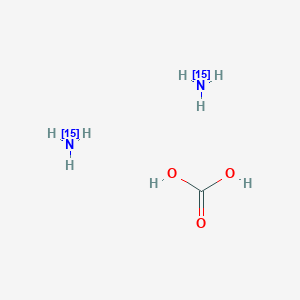

Ammonium-15N2 carbonate-13C

Description

Ammonium-15N₂ carbonate-13C is a dual-labeled stable isotope compound where both nitrogen atoms in the ammonium ion (NH₄⁺) are replaced with the ¹⁵N isotope, and the carbon in the carbonate group (CO₃²⁻) is replaced with ¹³C. This compound is critical in tracer studies requiring simultaneous tracking of nitrogen and carbon pathways, such as metabolic flux analysis, environmental biogeochemistry, and NMR spectroscopy . Its isotopic purity typically exceeds 99 atom% for ¹⁵N and ¹³C, with chemical purity ≥98.5%, ensuring minimal interference in sensitive experiments .

Properties

IUPAC Name |

azane;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3/i;2*1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKQVKDSMLBJBJ-IMSGLENWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(O)O.[15NH3].[15NH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745915 | |

| Record name | Carbonic acid--(~15~N)ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402835-84-1 | |

| Record name | Carbonic acid--(~15~N)ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402835-84-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Carbonic acid–(~15~N)ammonia (1/2) involves the reaction of carbon dioxide with ammonia, where the ammonia is enriched with the nitrogen isotope 15N. The reaction typically occurs under controlled conditions to ensure the incorporation of the isotope into the ammonia molecule.

Industrial Production Methods: Industrial production of this compound may involve the use of specialized equipment to handle isotopically labeled materials. The process generally includes the synthesis of 15N-labeled ammonia, followed by its reaction with carbon dioxide to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: Carbonic acid–(~15~N)ammonia (1/2) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different nitrogen oxides.

Reduction: It can be reduced to form ammonia and carbon dioxide.

Substitution: The compound can participate in substitution reactions where the ammonia group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

Substitution: Various organic reagents can be used to achieve substitution reactions.

Major Products:

Scientific Research Applications

Nitrogen Tracing Studies

Ammonium-15N2 carbonate-13C is extensively used in nitrogen tracing studies to understand nitrogen cycling in ecosystems. By incorporating this compound into biological systems, researchers can track the uptake and assimilation of nitrogen.

Case Study Example :

A study involving Nitrosomonas europaea demonstrated that ammonium ions labeled with could be oxidized to nitrite, allowing for the quantification of nitrogen transformations in soil environments .

Metabolic Pathway Analysis

The compound serves as a tracer in metabolic studies, particularly in understanding how organisms incorporate nitrogen into amino acids and proteins.

Data Table: Metabolic Pathway Tracing

Environmental Studies

In environmental science, this compound is utilized to assess nutrient dynamics in soil and water systems. The isotopic composition helps quantify the sources and transformations of nitrogen in various ecosystems.

Case Study Example :

Research conducted on nutrient cycling in wetlands used this compound to evaluate how different nitrogen sources influenced plant growth and microbial activity, revealing critical insights into ecosystem health .

Agricultural Research

This compound is also applied in agricultural studies to optimize fertilizer use and improve crop yields by understanding how plants utilize nitrogen.

Data Table: Agricultural Research Findings

Mechanism of Action

The mechanism of action of Carbonic acid–(~15~N)ammonia (1/2) involves the hydrolysis of the compound to release ammonia and carbonic acid. The ammonia can then participate in various biochemical and chemical reactions. The molecular targets and pathways involved include nitrogen metabolism pathways and carbonic acid equilibrium in aqueous solutions .

Comparison with Similar Compounds

Isotopic and Chemical Properties

Ammonium-15N₂ Sulfate

Barium Carbonate-13C

- Formula : Ba¹³CO₃

- Isotopic Purity : 98–99 atom% ¹³C

- Chemical Purity : ≥98%

- Application: Employed in carbon isotope analysis for environmental studies (e.g., carbon sequestration in aerosols) .

5-Aminolevulinic-13C₂-15N Acid (ALA-13C₂-15N)

Analytical Methods

- Optical Emission Spectroscopy : Used for rapid quantification of ¹⁵N in ammonium salts and ¹³C in carbonates, requiring only 10–100 μmol of sample .

- High-Resolution LC-MS : Validated for dual-labeled compounds like ¹³C,¹⁵N-glycine, offering high accuracy (error <1%) and minimal sample consumption (~1 μg) .

- ¹³C NMR Spectroscopy : Critical for structural elucidation of ¹³C-labeled compounds, with distinct shifts for carbonate groups (~160–170 ppm) .

Research Findings and Challenges

- Synthesis : Ammonium-15N₂ carbonate-13C is synthesized via isotopic exchange using ¹⁵NH₃ and ¹³CO₂, though scalability remains challenging compared to single-labeled compounds .

- Analytical Consistency : Discrepancies in isotopic purity reporting (e.g., 98% vs. 99% ¹³C in barium carbonate) highlight the need for standardized certification protocols .

- Safety: While ammonium carbonate is generally low-risk, isotopic variants require stringent handling to avoid isotopic dilution, as noted in OSHA guidelines for ammonium salts .

Biological Activity

Ammonium-15N2 carbonate-13C is a stable isotope-labeled compound that plays a significant role in various biological processes. This article discusses its biological activity, mechanisms of action, and implications in research, supported by data tables and relevant case studies.

Overview of this compound

This compound is a compound where nitrogen is labeled with the stable isotope and carbon with . This dual labeling allows researchers to trace nitrogen and carbon pathways in biological systems, facilitating the study of nutrient dynamics, metabolic pathways, and ecological interactions.

1. Nitrogen Metabolism:

this compound serves as a nitrogen source in various biochemical reactions. It is particularly useful in studying nitrogen assimilation processes in microorganisms and plants. For instance, it can be incorporated into amino acids via enzymes like glutamine synthetase and glutamate dehydrogenase, enabling detailed studies of nitrogen metabolism .

2. Carbon Fixation:

The incorporation of allows for the tracing of carbon pathways during photosynthesis and respiration. Studies have shown that this compound can enhance carbon fixation rates in phytoplankton and other autotrophic organisms .

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling: It can modulate signaling pathways related to nutrient uptake and metabolism.

- Gene Expression: The availability of labeled nitrogen affects gene transcription related to nitrogen metabolism .

- Metabolic Regulation: Varying concentrations can either promote or inhibit metabolic activities, such as protein synthesis and carbohydrate metabolism .

Case Studies

Case Study 1: Microalgae Growth

In studies involving microalgae like Chlorella vulgaris, the addition of this compound was found to significantly affect growth rates and pigment synthesis. Low concentrations promoted protein synthesis, while higher concentrations inhibited sugar production .

Case Study 2: Nitrogen Cycling in Aquatic Systems

A study utilized this compound to investigate nitrogen cycling in marine ecosystems. Results indicated that this compound could enhance ammonium assimilation rates by up to 46% under certain conditions, demonstrating its role in nutrient regeneration .

Table 1: Effects of this compound on Microalgae Growth

| Concentration (mM) | Protein Synthesis (mg/L) | Soluble Sugar Production (mg/L) |

|---|---|---|

| 0.5 | 150 | 100 |

| 1.0 | 200 | 80 |

| 2.0 | 180 | 50 |

Table 2: Nitrogen Cycling Dynamics

| Parameter | Value (June 2012) | Value (August 2013) |

|---|---|---|

| N2-fixation Rate (nmol N h−1 L−1) | 21.9 | 0.4 |

| Ammonium Production (%) | 50 | 91 |

| C-fixation Rate (nmol C h−1 L−1) | 1352 | 17 |

Research Findings

The dual isotope labeling with and provides a powerful tool for understanding complex biological processes. The incorporation of these isotopes into metabolic intermediates allows researchers to track nutrient dynamics accurately.

Recent studies have highlighted the importance of temporal factors in experiments involving this compound. The stability of the compound in solution affects its bioavailability and subsequent cellular uptake, which can lead to variations in experimental outcomes over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.